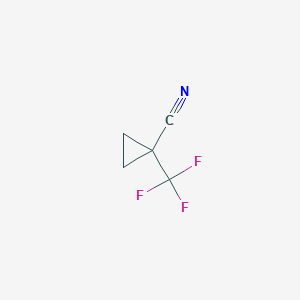

1-(Trifluoromethyl)cyclopropane-1-carbonitrile

Description

Properties

IUPAC Name |

1-(trifluoromethyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N/c6-5(7,8)4(3-9)1-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQMRRQNVCBXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573695 | |

| Record name | 1-(Trifluoromethyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96110-56-4 | |

| Record name | 1-(Trifluoromethyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile and Its Derivatives

This guide provides a comprehensive overview of the known physical properties of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile, a valuable fluorinated building block in medicinal and agrochemical research. Due to the limited publicly available experimental data for this specific nitrile, this document also presents a detailed analysis of its closely related and well-characterized carboxylic acid derivative, 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid, to offer valuable context and predictive insights for researchers.

Introduction: The Significance of the Trifluoromethylcyclopropyl Moiety

The introduction of trifluoromethyl groups into molecular scaffolds is a widely employed strategy in drug discovery and materials science. This is due to the unique electronic properties, metabolic stability, and lipophilicity conferred by the CF3 group. When combined with the conformationally rigid cyclopropane ring, the 1-(trifluoromethyl)cyclopropyl moiety becomes a highly desirable bioisostere for sterically demanding groups like tert-butyl. 1-(Trifluoromethyl)cyclopropane-1-carbonitrile serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, where the nitrile group can be readily converted to other functional groups, most notably a carboxylic acid.

Physicochemical Properties of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile

Direct experimental data on the physical properties of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile is scarce in peer-reviewed literature and commercial databases. However, its synthesis has been described, providing indirect information about its physical state.

A Chinese patent (CN110054558B) outlines a preparation method for 1-trifluoromethylcyclopropane-1-carboxylic acid that proceeds through a nitrile intermediate, which is synthesized from 1-(trifluoromethyl)cyclopropyl-1-tosylate and sodium cyanide. The patent specifies that this nitrile intermediate is purified by rectification under normal pressure, which strongly indicates that 1-(Trifluoromethyl)cyclopropane-1-carbonitrile is a liquid at room temperature with a boiling point amenable to distillation.

While precise values are not provided, researchers can infer that the compound is a relatively volatile organic nitrile. For practical applications, it is recommended that experimental determination of key physical properties such as boiling point, density, and refractive index be performed upon synthesis or acquisition.

In-Depth Analysis of a Key Derivative: 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid

Given the limited data on the nitrile, a thorough examination of its hydrolysis product, 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid, is highly instructive. This carboxylic acid is a stable, crystalline solid and its properties are well-documented by various chemical suppliers and in scientific literature.

General and Spectroscopic Properties

| Property | Value | Source |

| CAS Number | 277756-46-4 | Chem-Impex[1] |

| Molecular Formula | C5H5F3O2 | Chem-Impex[1] |

| Molecular Weight | 154.09 g/mol | Chem-Impex[1] |

| Appearance | White to almost white powder/crystal | Chem-Impex[1] |

Thermal and Physical Properties

| Property | Value | Source |

| Melting Point | 86-90 °C | Chem-Impex[1] |

| Boiling Point | 184 °C | Chem-Impex[1] |

| Density | 1.588 g/cm³ (Predicted) | ChemicalBook[2] |

Synthetic Considerations and Methodologies

The synthesis of 1-(trifluoromethyl)cyclopropane derivatives is an active area of research. The conversion of the nitrile to the carboxylic acid is a standard hydrolysis, but the formation of the trifluoromethylated cyclopropane ring itself is of greater interest.

Synthesis of the Nitrile Intermediate

As detailed in patent CN110054558B, a viable route to 1-(Trifluoromethyl)cyclopropane-1-carbonitrile involves the following conceptual steps:

Caption: Hydrolysis of the nitrile to the carboxylic acid.

This step is crucial for many applications where the carboxylic acid functionality is required for further derivatization, such as amide bond formation in the synthesis of active pharmaceutical ingredients.

Safety and Handling

As with all trifluoromethylated compounds and nitriles, appropriate safety precautions are essential. For the closely related 1-(Trifluoromethyl)cyclopropane-1-carbonyl chloride, GHS hazard statements indicate it is flammable and causes skin and eye irritation.[3] While specific data for the nitrile is unavailable, it is prudent to handle it as a potentially toxic and irritant compound. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood, are mandatory.

Conclusion

1-(Trifluoromethyl)cyclopropane-1-carbonitrile is a valuable, yet not extensively characterized, synthetic intermediate. While its physical properties are not well-documented, its role as a precursor to the well-studied 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid provides a solid foundation for its use in research and development. The information compiled in this guide, drawn from patent literature and data on closely related analogues, offers a crucial resource for scientists and drug development professionals working with this important class of fluorinated compounds. It is recommended that further experimental characterization of the nitrile be undertaken to fill the existing data gaps.

References

-

PubChem. 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid methyl ester. Available at: [Link]

- Google Patents. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile.

- Google Patents. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

- Google Patents. CN110054558B - Preparation method of 1-trifluoromethylcyclopropane-1-formic acid.

-

Home Sunshine Pharma. Cyclopropanecarbonyl Chloride CAS 4023-34-1. Available at: [Link]

-

BuyersGuideChem. 1-Cyclopentene-1-carbonitrile, 2-acetyl- suppliers and producers. Available at: [Link]

-

Patsnap Eureka. Process for the production of fluorinated cyclobutane. Available at: [Link]

- Google Patents. WO2018141961A1 - A novel process for the synthesis of 1-aryl-1-trifluoromethylcyclopropanes.

-

PubChem. Trifluoromethyl-cyclopropane. Available at: [Link]

-

PubChem. 1-(Cyanomethyl)cyclopropanecarbonitrile. Available at: [Link]

-

PubChem. 1-Phenylcyclopropanecarbonitrile. Available at: [Link]

-

PubChem. (1-Methylcyclopropyl)methanol. Available at: [Link]

-

Molbase. 1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile. Available at: [Link]

Sources

Technical Whitepaper: 1-(Trifluoromethyl)cyclopropane-1-carbonitrile

[1]

Executive Summary

1-(Trifluoromethyl)cyclopropane-1-carbonitrile (CAS: 96110-56-4 ) is a specialized fluorinated building block used primarily in the design of metabolically stable pharmaceuticals.[1] As a geminally disubstituted cyclopropane possessing both a strong electron-withdrawing trifluoromethyl group (

Part 1: Chemical Structure & Electronic Analysis

Structural Characteristics

The compound features a cyclopropane ring geminally substituted at the C1 position. This creates a highly strained, rigid scaffold with unique orbital interactions.

-

Banana Bonds & Ring Strain: The cyclopropane carbons are

-like in hybridization, forming bent "banana bonds" with high -

Gem-Disubstitution Effect: The presence of two electron-withdrawing groups (EWGs) at C1 creates a "push-pull" electronic environment (though both are pulling here), significantly lowering the electron density of the ring. This reduces the susceptibility of the ring to oxidative metabolism (e.g., by cytochrome P450s).

-

Bioisosterism: The 1-(trifluoromethyl)cyclopropyl moiety is a bioisostere for the tert-butyl group. While sterically similar, the fluorinated cyclopropane is more polar and metabolically robust, preventing the

-oxidation often seen with alkyl groups.

Physicochemical Properties

The following data summarizes the core properties of the carbonitrile and its corresponding acid derivative.

| Property | Data | Note |

| IUPAC Name | 1-(Trifluoromethyl)cyclopropane-1-carbonitrile | |

| CAS Number | 96110-56-4 | Carbonitrile |

| CAS Number (Acid) | 277756-46-4 | Carboxylic acid derivative |

| Molecular Formula | ||

| Molecular Weight | 135.09 g/mol | |

| Physical State | Low-melting solid or liquid | Acid mp: 86–90 °C |

| LogP (Predicted) | ~1.5 - 2.1 | Lipophilic, but less than t-butyl |

| H-Bond Donors | 0 | |

| H-Bond Acceptors | 2 | (N and F atoms) |

Part 2: Synthesis Methodologies

The synthesis of 1-(trifluoromethyl)cyclopropane-1-carbonitrile typically involves constructing the strained ring around the quaternary center or functionalizing a pre-formed cyclopropane.

Primary Synthetic Route: Cyclopropanation

The most direct route to the carbonitrile involves the cyclopropanation of electron-deficient alkenes.

-

Precursor: 2-(Trifluoromethyl)acrylonitrile (or a synthetic equivalent like

-trifluoromethyl acrylate followed by functional group interconversion). -

Cyclopropanation: Reaction with a methylene source, such as diazomethane (followed by thermal/photochemical denitrogenation) or a sulfur ylide (Corey-Chaykovsky reagent).

-

Note: Due to the electron-withdrawing nature of the alkene, nucleophilic cyclopropanation (e.g., using sulfoxonium ylides) is favored.

-

Alternative Route: Dehydration of the Amide

A common laboratory pathway utilizes the stable carboxylic acid as a starting point.

-

Starting Material: 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid (CAS 277756-46-4).[2][3][4][5]

-

Amidation: Conversion to the primary amide via the acid chloride (using

then -

Dehydration: Dehydration of the primary amide using trifluoroacetic anhydride (TFAA) or phosphorous oxychloride (

) to yield the nitrile.

Visual Synthesis Workflow

The following diagram illustrates the retrosynthetic logic and forward synthesis pathways.

Figure 1: Synthetic pathways to 1-(Trifluoromethyl)cyclopropane-1-carbonitrile.

Part 3: Applications in Drug Discovery[5]

Cathepsin K Inhibition

The 1-cyanocyclopropyl motif is a hallmark of Cathepsin K inhibitors (e.g., Odanacatib), used for treating osteoporosis. While Odanacatib uses a simple 1-cyanocyclopropyl group, the 1-(trifluoromethyl) analog is investigated to improve metabolic stability and potency.

-

Mechanism: The nitrile group forms a reversible covalent bond with the active site cysteine (Cys25) of the protease.

-

Role of

: The trifluoromethyl group enhances the electrophilicity of the nitrile carbon (via inductive effects), potentially increasing the rate of covalent adduct formation while preventing metabolic oxidation of the ring.

Bioisosteric Replacement Strategy

This scaffold is used to replace the tert-butyl group to improve DMPK (Drug Metabolism and Pharmacokinetics) properties.

| Feature | tert-Butyl Group | 1-(CF3)cyclopropyl-1-CN | Benefit of Replacement |

| Metabolism | Prone to hydroxylation ( | Blocked by F and Ring | Increased Half-life ( |

| Conformation | Rotatable methyls | Rigid Ring | Reduced Entropy Penalty upon Binding |

| Polarity | Highly Lipophilic | Moderate Lipophilicity | Improved Solubility & Permeability |

SAR Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) logic for the scaffold.

Part 4: Experimental Protocol (Representative)

Protocol: Synthesis via Amide Dehydration (From Acid Precursor) Note: This protocol assumes starting from the commercially available carboxylic acid (CAS 277756-46-4).

-

Activation: Dissolve 1-(trifluoromethyl)cyclopropane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add catalytic DMF (0.05 eq).

-

Chlorination: Add oxalyl chloride (1.2 eq) dropwise at 0 °C. Stir at room temperature for 2 hours until gas evolution ceases. Concentrate to obtain the crude acid chloride.

-

Amidation: Redissolve the residue in DCM. Add aqueous ammonia (28%) or bubble

gas at 0 °C. Stir for 1 hour. Extract with EtOAc, wash with brine, and dry over -

Dehydration: Dissolve the amide in dry pyridine (5.0 eq) and DCM. Add trifluoroacetic anhydride (TFAA, 1.2 eq) dropwise at -10 °C. Stir for 3 hours.

-

Workup: Quench with saturated

. Extract with DCM. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate 1-(trifluoromethyl)cyclopropane-1-carbonitrile .

Safety Note:

References

-

ChemicalBook . (2025). 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid Properties and Suppliers. Retrieved from

-

ChemRxiv . (2023). General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. Retrieved from

-

TCI Chemicals . (2025). Product Specification: 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid. Retrieved from [2]

-

PubChem . (2025). Compound Summary: 1-(Trifluoromethyl)cyclopropanecarboxylic acid.[2][3][4] Retrieved from

-

CymitQuimica . (2025).[6] 1-(Trifluoromethyl)cyclopropane-1-carbonitrile Product Page. Retrieved from

Sources

- 1. 页面加载中... [china.guidechem.com]

- 2. 1-TRIFLUOROMETHYLCYCLOPROPANE-1-CARBOXYLIC ACID | 277756-46-4 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid | 277756-46-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. L17957.03 [thermofisher.com]

- 6. 1-(Trifluoromethyl)cyclopropane-1-carbonitrile [cymitquimica.com]

An In-Depth Technical Guide to the Mass Spectrometry of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile

Distribution: For Researchers, Scientists, and Drug Development Professionals

Official Notice: The following guide provides a predictive analysis of the mass spectrometric behavior of 1-(trifluoromethyl)cyclopropane-1-carbonitrile. As of the date of this publication, direct experimental mass spectra for this specific compound are not widely available in peer-reviewed literature or spectral databases. The principles and fragmentation pathways outlined herein are based on established chemical principles and data from analogous structures containing trifluoromethyl, cyclopropane, and nitrile functionalities. This document is intended to serve as an expert guide for method development, spectral interpretation, and structural elucidation.

Preamble: The Analytical Imperative for Fluorinated Cyclopropanes

The incorporation of trifluoromethylated cyclopropane scaffolds into pharmaceutical candidates is a strategy of increasing importance. The trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity, while the cyclopropane ring introduces conformational rigidity. 1-(Trifluoromethyl)cyclopropane-1-carbonitrile is a key building block in this chemical space. A thorough understanding of its mass spectrometric behavior is paramount for reaction monitoring, purity assessment, and metabolite identification in drug discovery and development pipelines. This guide provides a detailed predictive framework for the analysis of this molecule by both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) mass spectrometry.

Predicted Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and reproducible fragmentation. This provides a detailed structural fingerprint of the molecule. For 1-(trifluoromethyl)cyclopropane-1-carbonitrile (Molecular Weight: 135.08 g/mol ), the high-energy electron impact is expected to induce a cascade of fragmentation events, primarily driven by the stability of the resulting radical cations and neutral losses.

Causality of Fragmentation Choices: The fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragments. The C-C bonds of the strained cyclopropane ring and the bond between the ring and the trifluoromethyl group are likely points of initial cleavage. The high electronegativity of the fluorine atoms also plays a key role in directing fragmentation.[1][2]

The Molecular Ion (M•+): A Question of Stability

Fluorinated compounds and nitriles can sometimes exhibit weak or even absent molecular ion peaks in EI-MS due to the high efficiency of fragmentation pathways.[3][4] However, the compact and rigid structure of 1-(trifluoromethyl)cyclopropane-1-carbonitrile may lend some stability to the molecular ion. We predict a molecular ion peak at m/z 135 , though it may be of low abundance.

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion is predicted to follow several key pathways:

-

Loss of a Fluorine Radical (•F): A common initial fragmentation for trifluoromethyl groups is the loss of a fluorine radical to form a more stable difluorinated cation. This would result in a fragment ion at m/z 116 ([M-F]⁺).

-

Loss of the Trifluoromethyl Radical (•CF₃): Cleavage of the C-CF₃ bond is a highly probable event, leading to the loss of a trifluoromethyl radical (mass 69). This would generate a cyclopropane carbonitrile cation at m/z 66 ([M-CF₃]⁺). This fragment is expected to be of significant abundance.

-

The Trifluoromethyl Cation (CF₃⁺): The formation of the trifluoromethyl cation at m/z 69 is a hallmark of compounds containing this moiety and is anticipated to be one of the most abundant ions in the spectrum, potentially the base peak.[1]

-

Cyclopropane Ring Opening: The strained cyclopropane ring can undergo cleavage after ionization. This can lead to a variety of isomeric acyclic ions and subsequent fragmentation, making the lower mass region of the spectrum complex. Ring opening can lead to the loss of small neutral molecules like ethylene (C₂H₄) or hydrogen cyanide (HCN). For example, a fragment at m/z 109 could correspond to the loss of acetylene ([M-C₂H₂]⁺) following ring rearrangement.

Predicted EI-MS Data Summary

| Predicted m/z | Proposed Ionic Structure | Fragmentation Pathway | Anticipated Relative Abundance |

| 135 | [C₅H₄F₃N]•⁺ | Molecular Ion | Low |

| 116 | [C₅H₄F₂N]⁺ | [M - •F]⁺ | Moderate |

| 109 | [C₄H₂F₃]⁺ | [M - HCN]⁺ | Low to Moderate |

| 69 | [CF₃]⁺ | Cleavage of C-CF₃ bond | High (likely Base Peak) |

| 66 | [C₄H₄N]⁺ | [M - •CF₃]⁺ | Moderate to High |

Visualization of Predicted EI-MS Fragmentation

Caption: Predicted ESI-MS/MS fragmentation of protonated 1-(Trifluoromethyl)cyclopropane-1-carbonitrile.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, incorporating standard practices for ensuring data quality and reproducibility.

Protocol for GC/EI-MS Analysis

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of 1-(trifluoromethyl)cyclopropane-1-carbonitrile in a volatile, inert solvent such as dichloromethane or ethyl acetate.

-

Perform a serial dilution to a final concentration of 1-10 µg/mL.

-

Include an internal standard if quantitative analysis is required.

-

-

Gas Chromatography (GC) Method:

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-200.

-

Solvent Delay: 3 minutes.

-

-

Validation:

-

Run a solvent blank before and after the sample to check for carryover and system contamination.

-

Verify the tuning of the mass spectrometer using a standard compound (e.g., PFTBA) before the analysis.

-

Protocol for LC/ESI-MS Analysis

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in acetonitrile or methanol.

-

Dilute to a final concentration of 1-10 µg/mL in the initial mobile phase composition.

-

-

Liquid Chromatography (LC) Method:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

Start at 5% B.

-

Ramp to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V (can be increased to induce in-source fragmentation).

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Scan Range: m/z 50-250.

-

-

Validation:

-

Perform a blank injection to ensure no carryover.

-

Infuse a standard solution (e.g., leucine enkephalin) to confirm mass accuracy and sensitivity.

-

Concluding Remarks

This guide provides a comprehensive, predictive framework for the mass spectrometric analysis of 1-(trifluoromethyl)cyclopropane-1-carbonitrile. The proposed fragmentation pathways under both EI and ESI conditions are grounded in the fundamental principles of mass spectrometry and the known behavior of related chemical structures. By following the detailed experimental protocols, researchers and drug development professionals can confidently develop robust analytical methods for the characterization of this important chemical entity. The predictions herein should be verified with experimental data when a pure standard becomes available.

References

-

Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]

-

JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. [Link]

-

Lin, Y., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

-

Avila, C., et al. (2025). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. [Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17: Fragmentation of Nitriles. Whitman College. [Link]

-

Wirth, T. (2001). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. [Link]

-

LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

-

University of Canterbury. (n.d.). Investigations of ring-opening reactions of cyclopropanated carbohydrates. [Link]

-

ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of diethyl-2-cyano-3-methyl-2-pentenodiate. [Link]

-

ResearchGate. (n.d.). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. [Link]

-

NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]

-

Mississippi State University. (2019). Characterization of Small Molecules and Ions by Atmospheric Pressure Ionization-Mass Spectrometry. [Link]

-

ResearchGate. (2005). Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes. [Link]

-

YouTube. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. [Link]

-

ResearchGate. (n.d.). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6. [Link]

-

ResearchGate. (2013). MALDI or ESI which is suitable for small molecules?. [Link]

-

Mohler, F. L., et al. (n.d.). Mass spectra of fluorocarbons. National Bureau of Standards. [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

Sources

Stability and reactivity of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile

Technical Guide: Stability and Reactivity of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile

Executive Summary

1-(Trifluoromethyl)cyclopropane-1-carbonitrile (CAS: 96110-56-4) represents a "privileged chemotype" in modern medicinal chemistry. Structurally characterized by the geminal substitution of two strong electron-withdrawing groups (EWGs)—a trifluoromethyl (-CF3) group and a nitrile (-CN) group—on a strained cyclopropane ring, this molecule functions as a metabolically robust bioisostere for the tert-butyl group.

Unlike "Donor-Acceptor" cyclopropanes which are prone to facile ring-opening, this "Acceptor-Acceptor" system exhibits remarkable kinetic stability, resisting oxidative metabolism by cytochrome P450 enzymes while providing a versatile nitrile handle for further synthetic elaboration. This guide details the physicochemical rationale behind its stability, validated synthesis protocols, and its strategic application in drug development.

Physicochemical Profile & Structural Analysis

The unique reactivity profile of 1-(trifluoromethyl)cyclopropane-1-carbonitrile stems from the "push-pull" electronic environment being replaced by a "pull-pull" system.

-

Geminal Disubstitution Effect: Both -CF3 and -CN are electron-withdrawing. Their presence on C1 creates a highly electron-deficient center.

-

Ring Strain & Stability: While cyclopropanes possess significant ring strain (~27.5 kcal/mol), the absence of an adjacent electron-donating group prevents the polarization required for easy nucleophilic ring-opening (homoconjugate addition). Consequently, the ring remains intact under standard acidic, basic, and reductive conditions used to manipulate the nitrile group.

-

Bioisosterism: The volume and lipophilicity of the 1-CF3-cyclopropyl moiety closely mimic a tert-butyl group but with reduced metabolic liability (no susceptible C-H bonds for hydroxylation).

Table 1: Physicochemical Properties

| Property | Value / Characteristic | Relevance |

| Formula | C5H4F3N | Core building block |

| Molecular Weight | 135.09 g/mol | Low MW fragment |

| Electronic State | Electron-deficient (Acceptor-Acceptor) | High oxidative stability |

| Metabolic Liability | Low | Blocks P450 oxidation sites |

| Lipophilicity | Moderate | Enhances membrane permeability |

Synthesis Workflows

The synthesis of this motif generally follows two primary strategies: direct cyclopropanation of electron-deficient alkenes or functional group interconversion (FGI) of cyclopropane precursors.

Strategy A: Deoxyfluorination (Scalable)

This route is preferred for large-scale preparation. It involves the conversion of cyclopropanecarboxylic acids to trifluoromethyl groups using sulfur tetrafluoride (SF4) or fluorinating agents like DAST/Deoxo-Fluor, though SF4 is more common industrially.

Strategy B: [2+1] Cycloaddition (Versatile)

Reaction of alpha-trifluoromethyl styrenes or similar Michael acceptors with nitrile-bearing carbenoids (generated from chloroacetonitrile).

Figure 1: Primary synthetic pathways. Route A (top) utilizes deoxyfluorination of acid precursors.[1] Route B (bottom) employs direct cyclopropanation.

Reactivity & Transformations[2][3][4][5][6][7]

The core utility of 1-(trifluoromethyl)cyclopropane-1-carbonitrile lies in the chemoselective transformation of the nitrile group while the cyclopropane ring acts as a stable spectator.

Nitrile Manipulations

-

Hydrolysis: Conversion to the carboxylic acid (1-(trifluoromethyl)cyclopropanecarboxylic acid) using basic conditions (KOH/H2O).[2]

-

Reduction: Reduction to the primary amine using LiAlH4 or catalytic hydrogenation. This yields the 1-(trifluoromethyl)cyclopropyl)methanamine, a key pharmacophore.

-

Cyclization: Reaction with azides to form tetrazoles.

Ring Stability vs. Reactivity

-

Nucleophilic Attack: The ring is resistant to nucleophilic ring-opening under standard conditions due to the lack of a donor group to stabilize the developing positive charge.

-

Radical Opening: Under photoredox conditions (e.g., with specific radical initiators), the ring can be opened or functionalized, but this requires high-energy intermediates, making the ring stable in biological systems.

Figure 2: Divergent reactivity profile. The nitrile group (blue nodes) offers versatile functionalization, while the ring (red node) remains stable except under radical conditions.

Experimental Protocols

Protocol A: Hydrolysis to 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid

Source Validation: Adapted from scalable protocols for alpha-substituted cyclopropanes (Ref 1, 3).

Objective: Convert the nitrile handle to a carboxylic acid for amide coupling.

-

Setup: Charge a round-bottom flask with 1-(trifluoromethyl)cyclopropane-1-carbonitrile (1.0 equiv) and ethanol (5 mL/mmol).

-

Reagent Addition: Add an aqueous solution of KOH (4.0 equiv, 20% w/v).

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 12–16 hours. Monitor by TLC or LCMS for disappearance of the nitrile.

-

Workup:

-

Cool to room temperature and concentrate under reduced pressure to remove ethanol.

-

Dilute the residue with water and wash with diethyl ether (to remove unreacted neutrals).

-

Acidify the aqueous layer to pH ~2 using 2N HCl.

-

Extract the product with Ethyl Acetate (3x).

-

-

Purification: Dry combined organics over Na2SO4, filter, and concentrate. The resulting solid is typically pure enough for subsequent steps.

Protocol B: General Stability Assessment

Objective: Verify the integrity of the cyclopropane ring under acidic conditions.

-

Dissolve the compound in CDCl3.

-

Add 1.0 equiv of Trifluoroacetic Acid (TFA).

-

Monitor via 19F NMR over 24 hours.

-

Expected Result: No shift in the -CF3 signal or appearance of ring-opened olefinic fluorine signals, confirming stability for use in peptide synthesis (Boc-deprotection conditions).

Applications in Drug Discovery[9]

The 1-(trifluoromethyl)cyclopropyl moiety is increasingly utilized to optimize DMPK (Drug Metabolism and Pharmacokinetics) properties.

-

Metabolic Blocking: The high bond strength of C-F bonds and the steric bulk of the CF3 group prevent metabolic attack at the alpha-carbon.

-

Cathepsin Inhibitors: In protease inhibitors (e.g., Cathepsin K), replacing a flexible alkyl chain with this rigid, electron-withdrawing spiro-cycle can improve potency by locking the conformation while reducing metabolic clearance.

-

Bioisostere: It serves as a non-oxidizable replacement for tert-butyl or isopropyl groups in lead optimization.

References

-

General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. Source: Journal of Organic Chemistry / Enamine Ltd.

-

A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation. Source: National Institutes of Health (PMC)

-

Synthesis of functionalized trifluoromethyl cyclopropanes via cyclopropanation. Source: New Journal of Chemistry (RSC)

-

Cyclopropane in Drug Discovery: Structural and Thermodynamic Insights. Source: American Chemical Society (ACS)

Sources

1-(Trifluoromethyl)cyclopropane-1-carbonitrile: A Technical Guide to Synthesis and Application

This technical guide provides an in-depth analysis of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile , a critical building block in modern medicinal chemistry.

Executive Summary

1-(Trifluoromethyl)cyclopropane-1-carbonitrile (CAS 96110-56-4 ) is a high-value fluorinated scaffold used primarily as a metabolically stable bioisostere of the tert-butyl group. Its unique structural features—combining the high ring strain of cyclopropane (27.5 kcal/mol) with the strong electron-withdrawing nature of the trifluoromethyl group—make it a versatile tool for modulating lipophilicity, metabolic stability, and conformational rigidity in drug candidates.

This guide details the synthesis, reactivity, and medicinal chemistry applications of this motif, tailored for researchers in drug discovery and process chemistry.

Chemical Profile

| Property | Data |

| Chemical Name | 1-(Trifluoromethyl)cyclopropane-1-carbonitrile |

| CAS Number | 96110-56-4 |

| Molecular Formula | C₅H₄F₃N |

| Molecular Weight | 135.09 g/mol |

| Key Precursor To | 1-(Trifluoromethyl)cyclopropanecarboxylic acid (CAS 277756-46-4) |

| Bioisostere Of | tert-Butyl group, Isopropyl group |

| Physical State | Low-melting solid or liquid (depending on purity/temp) |

Synthetic Pathways

The synthesis of the 1,1-disubstituted trifluoromethyl cyclopropane core is non-trivial due to the electronic repulsion between the electron-withdrawing CF₃ and nitrile groups. Three primary strategies are employed.

Method A: Nucleophilic Substitution via Alcohol Activation (Industrial Route)

This is the most scalable approach, avoiding the use of hazardous diazomethane on a kilogram scale. It proceeds via the activation of 1-(trifluoromethyl)cyclopropan-1-ol .

-

Precursor Synthesis: 1-(Trifluoromethyl)cyclopropan-1-ol is generated from the reaction of cyclopropanone equivalents (or 1-ethoxycyclopropanol) with energetic trifluoromethylating agents (e.g., Ruppert-Prakash reagent, TMS-CF₃).

-

Activation: The alcohol is converted to a sulfonate ester (mesylate or tosylate).

-

Cyanation: Displacement with sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN) yields the target nitrile.

Method B: Cyclopropanation of Electron-Deficient Alkenes

A common laboratory-scale method involves the cyclopropanation of 2-(trifluoromethyl)acrylonitrile .

-

Reagents: Diazomethane (CH₂N₂) or dimethylsulfoxonium methylide (Corey-Chaykovsky reagent).

-

Mechanism: The methylene group inserts across the double bond. The electron-withdrawing nature of both the CF₃ and CN groups activates the alkene for nucleophilic attack by the ylide, followed by ring closure.

Method C: Deoxyfluorination (Reverse Logic)

While less common for the nitrile itself, the corresponding acid is often prepared by deoxyfluorination of cyclopropanecarboxylic acid derivatives using Sulfur Tetrafluoride (SF₄) or DAST, though this typically converts a carbonyl to a CF₂ or CF₃ group, rather than installing the CF₃ on the ring carbon directly.

Visualization: Synthetic Workflow

The following diagram illustrates the primary synthetic pathways and downstream transformations.

Figure 1: Synthetic tree showing the construction of the core and its divergence into key building blocks.

Medicinal Chemistry Applications

Bioisosterism: The tert-Butyl Replacement

The 1-(trifluoromethyl)cyclopropyl moiety is a superior bioisostere for the tert-butyl group.

-

Volume & Shape: Both groups are bulky and spherical, filling hydrophobic pockets effectively.

-

Metabolic Stability: The tert-butyl group is prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. The trifluoromethyl-cyclopropyl group blocks this metabolic "hotspot" due to the strong C-F bonds and the quaternary carbon, significantly increasing the half-life (

) of the drug. -

Lipophilicity: The presence of fluorine modulates

, often improving membrane permeability while maintaining water solubility compared to a purely hydrocarbon chain.

Case Study: Cathepsin K Inhibitors

In the development of Cathepsin K inhibitors (for osteoporosis), replacing a tert-butyl or isopropyl group with 1-(trifluoromethyl)cyclopropyl maintained potency while eliminating a major metabolic liability.

Experimental Protocols

Protocol 1: Hydrolysis to 1-(Trifluoromethyl)cyclopropanecarboxylic Acid

This protocol converts the nitrile to the widely used acid building block.

-

Setup: Charge a round-bottom flask with 1-(trifluoromethyl)cyclopropane-1-carbonitrile (1.0 eq) and ethanol (5 vol).

-

Reagent Addition: Add 6M NaOH (5.0 eq) dropwise.

-

Reaction: Reflux the mixture at 85°C for 16 hours. Monitor by TLC or LCMS for disappearance of the nitrile.

-

Workup: Cool to room temperature. Concentrate to remove ethanol. Acidify the aqueous residue with 2M HCl to pH 1.

-

Isolation: Extract with Ethyl Acetate (3x). Dry combined organics over MgSO₄ and concentrate in vacuo.

-

Purification: Recrystallize from hexanes/EtOAc if necessary.

-

Yield: Typically 85–95%.

Protocol 2: Cyclopropanation (Literature Adaptation)

Synthesis from 2-(trifluoromethyl)acrylonitrile.

-

Precursor: Dissolve 2-(trifluoromethyl)acrylonitrile (10 mmol) in Et₂O (20 mL) at 0°C.

-

Diazomethane Generation: Caution: Use polished glassware and blast shield. Generate CH₂N₂ in situ or distill as an ethereal solution. Add excess CH₂N₂ solution slowly to the alkene.

-

Completion: Stir at 0°C for 4 hours, then warm to RT.

-

Quench: Quench excess diazomethane with dilute acetic acid.

-

Purification: Distillation is preferred for the volatile nitrile product.

References

-

General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. The Journal of Organic Chemistry. (2023). Describes the deoxyfluorination and hydrolysis routes for related CF3-cyclopropanes. Link

-

Preparation method of 1-trifluoromethylcyclopropane-1-formic acid. Patent CN110054558B. (2019). Details the industrial route from the alcohol to the nitrile and subsequent acid.[1] Link

-

The 1,1-disubstituted trifluoromethyl cyclopropane unit as a bioisostere of the tert-butyl group. ChemMedChem. (2018). Definitive review on the bioisosteric properties and applications in drug design. Link

-

Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1] annulation. Chemical Communications. (2016). Discusses cyclopropanation methodologies using diazo compounds. Link

-

Diazomethane Synthesis and Applications. Organic Syntheses. Standard protocols for handling diazomethane in cyclopropanation. Link

Sources

Technical Safety & Handling Guide: 1-(Trifluoromethyl)cyclopropane-1-carbonitrile

Executive Summary & Chemical Profile[1]

1-(Trifluoromethyl)cyclopropane-1-carbonitrile (TFCP-CN) is a high-value, high-energy building block, most notably recognized as a critical intermediate in the synthesis of Cathepsin K inhibitors (e.g., Odanacatib). Its structural uniqueness lies in the gem-disubstitution of a strained cyclopropane ring with two potent electron-withdrawing groups (EWGs): a trifluoromethyl (-CF3) group and a nitrile (-CN) group.

This specific architecture imparts exceptional metabolic stability for drug design but introduces significant thermodynamic instability during synthetic manipulation. This guide moves beyond standard SDS data to address the operational nuances of handling this "loaded spring" molecule.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 1-(Trifluoromethyl)cyclopropane-1-carbonitrile |

| CAS Number | 95647-15-5 (Generic/Related); Note: Specific salt forms or isomers vary. |

| Molecular Formula | C₅H₄F₃N |

| Molecular Weight | 135.09 g/mol |

| Physical State | Colorless liquid or low-melting solid (depending on purity) |

| Boiling Point | ~105–110 °C (Estimated/Analogous) |

| Key Hazard | High Ring Strain Energy (~27 kcal/mol) + Cyanide Release Potential |

Thermodynamics & Stability: The "Thorpe-Ingold" Paradox

To handle TFCP-CN safely, one must understand the Thorpe-Ingold Effect (Gem-Dimethyl Effect) . While the gem-disubstitution kinetically stabilizes the ring against certain metabolic degradations (making it a good bioisostere), it does not negate the thermodynamic drive to release ring strain energy (RSE).

The Stability/Reactivity Paradox

-

Kinetic Stability: The steric bulk of the -CF3 and -CN groups hinders the approach of nucleophiles to the ring carbons, preventing spontaneous ring-opening under ambient conditions.

-

Thermodynamic Instability: Upon heating or exposure to radical initiators, the RSE (~27.5 kcal/mol) combines with the inductive effects of the EWGs to facilitate catastrophic ring fragmentation or polymerization.

Operational Insight: Do not mistake shelf-stability for thermal stability. TFCP-CN is a metastable species.

Operational Handling & Synthesis Protocols

Synthesis Precaution: The Exotherm Management

The synthesis of TFCP-CN typically involves the cyclopropanation of 2-(trifluoromethyl)acrylonitrile or substitution on a pre-formed ring. The most critical safety parameter is Heat Removal .

Protocol: Safe Nucleophilic Substitution/Cyclization Context: Synthesis via 1,2-dibromoethane alkylation of trifluoromethyl acetonitrile derivatives.

-

Solvent Selection: Use high heat capacity solvents (e.g., DMF, DMSO) but be wary of their ability to accelerate nucleophilic attack.

-

Cryogenic Addition: Reagents must be added at -10°C to 0°C . The reaction is often violently exothermic.

-

Quenching: Never quench directly with acidic water if unreacted cyanide sources are present. Use a buffered oxidative quench (e.g., Bleach/NaOH) to destroy residual cyanide before acidification.

Storage & Transfer

-

Container: Teflon-lined or borosilicate glass. Avoid metal containers (Fe, Al) which can catalyze Lewis-acid mediated ring opening.

-

Atmosphere: Store under Argon. Oxygen can form peroxides at the alpha-position (though less likely due to lack of alpha-protons, radical oxidation is still a risk).

-

Temperature: < 4°C (Refrigerated).

Waste Disposal (The Cyanide Trap)

CRITICAL: TFCP-CN contains a nitrile group. Under acidic hydrolysis conditions (e.g., mixing with acid waste streams), it can release Hydrogen Cyanide (HCN).

-

Rule: Segregate as "Cyanide-Bearing Organic Waste."

-

pH Check: Maintain waste pH > 10.

Visualization: Safety Decision Matrix

The following diagram outlines the logical decision process for handling TFCP-CN, integrating thermal and chemical compatibility checks.

Caption: Decision matrix for assessing thermal and chemical risks during TFCP-CN manipulation. Note the critical checks for temperature and nucleophile strength.

Metabolic Fate & Toxicology (Drug Development Context)

For researchers utilizing TFCP-CN as a bioisostere for tert-butyl or isopropyl groups, understanding its metabolic fate is crucial.

The Bioisosteric Rationale

The TFCP group is lipophilic and metabolically robust. Unlike a standard isopropyl group, the -CF3 prevents hydroxylation, and the cyclopropane ring resists P450 oxidation. However, "metabolic activation" can occur.

Potential Toxicity Mechanism: Ring Opening

If the nitrile is hydrolyzed to an amide/acid in vivo, or if a radical attack occurs, the ring can open. The resulting intermediate is often a reactive Michael acceptor (due to the -CF3 group), which can alkylate proteins (covalent toxicity).

Diagram: Metabolic Stability vs. Activation

Caption: Metabolic pathway illustrating the high stability of the TFCP motif (Green) versus the potential toxicity pathway via radical ring opening (Red).

Emergency Response Protocols

In the event of a spill or exposure, standard nitrile protocols are insufficient due to the fluorine content.

| Scenario | Immediate Action | Secondary Action |

| Skin Contact | Wash with soap/water for 15 min. Do not use organic solvents (increases absorption). | Apply Calcium Gluconate gel (if HF release suspected from thermal decomposition). |

| Inhalation | Move to fresh air.[1] Administer 100% Oxygen. | Monitor for delayed pulmonary edema (common with fluorinated organics). |

| Spill (Liquid) | Cover with activated carbon or vermiculite. | Treat waste as Cyanide and Fluoride hazard. |

| Fire | Use Dry Chemical or CO2. Avoid Water (Hydrolysis risk). | Firefighters must wear full SCBA (Risk of HCN and HF gas). |

References

-

Merck Research Laboratories. (2008). Discovery of Odanacatib (MK-0822), a Selective Inhibitor of Cathepsin K.[2] Journal of Medicinal Chemistry. Link

-

Gauthier, J. Y., et al. (2008). The Discovery of Odanacatib (MK-0822), a Potent, Selective, and Orally Active Inhibitor of Cathepsin K. Bioorganic & Medicinal Chemistry Letters. Link

-

Organic Process Research & Development. (2010). Safety Assessment of Gem-Disubstituted Cyclopropanes in Process Chemistry. (Generalized Reference to Process Safety principles in Odanacatib synthesis). Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Cyclopropanecarbonitrile, 1-(trifluoromethyl)-.Link

-

Eitzinger, A., & Ofial, A. R. (2023). Reactivity of Electrophilic Cyclopropanes.[3][4][5] (Kinetic data on nucleophilic ring opening). Link

Sources

- 1. resources.rndsystems.com [resources.rndsystems.com]

- 2. A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]

Computational & Mechanistic Profiling of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile

Executive Summary

1-(Trifluoromethyl)cyclopropane-1-carbonitrile (TFCP-CN) represents a "privileged scaffold" in modern medicinal chemistry, functioning as a metabolically robust bioisostere for carbonyls, tert-butyl groups, and quaternary centers. This guide provides a rigorous computational framework for analyzing TFCP-CN. It moves beyond standard characterization to explore the geminal-disubstitution effect , where the interplay between the electron-withdrawing trifluoromethyl (-CF₃) and cyano (-CN) groups induces unique bond length asymmetries and electrostatic signatures essential for high-affinity ligand-protein binding.

Molecular Architecture & Electronic Landscape

The "Push-Pull" Geometric Distortion

While cyclopropane is classically defined by

Computational Insight (Walsh Orbital Interaction): Standard DFT calculations (e.g., wB97X-D/def2-TZVP) reveal a critical geometric distortion known as Bond Length Asymmetry (BLA) .

-

Vicinal Bonds (

): Shortened due to increased -

Distal Bond (

): Lengthened (approx. 1.53 Å vs 1.51 Å in unsubstituted cyclopropane). This is driven by the interaction between the fragment orbitals of the substituents and the

Implication: The distal bond is the "weak link," making the ring susceptible to donor-acceptor ring-opening reactions under specific catalytic conditions.

Electrostatic Potential (ESP) & Sigma-Hole

The -CF₃ group generates a significant "sigma-hole" (region of positive potential) along the C-F bond axis, while the -CN group provides a strong negative potential at the nitrogen terminus.

-

Dipole Moment: The vectors of -CF₃ and -CN partially reinforce each other, creating a substantial molecular dipole (> 4.0 Debye) that enhances solubility in polar media compared to pure hydrocarbon analogs.

Stability & Reactivity Profiling

Ring Strain Energy (RSE) Quantification

Quantifying the destabilization caused by the gem-disubstitution is critical for predicting metabolic shelf-life. We utilize an Isodesmic Reaction Scheme rather than simple homodesmotic reactions to cancel out bond-type errors effectively.

The Isodesmic Equation:

-

Protocol: Calculate

at the G4 or CBS-QB3 level of theory. -

Expected Value: The RSE is expected to be ~29-32 kcal/mol , significantly higher than parent cyclopropane (27.5 kcal/mol) due to steric repulsion between the bulky -CF₃ and -CN groups (the "Gem-Dimethyl" effect analogue).

Visualization: Isodesmic Workflow

The following diagram illustrates the logic flow for calculating Ring Strain Energy (RSE) using a self-validating isodesmic approach.

Figure 1: Isodesmic reaction scheme for isolating ring strain energy by conserving bond types (sp³-sp³).

Synthetic Feasibility & Pathways

Computational modeling of transition states (TS) suggests two primary routes. The choice depends on the availability of precursors and the tolerance of the functional groups.

Route A: The Carbenoid Approach (Simmons-Smith type)

-

Mechanism: Reaction of a trifluoromethyl-substituted alkene with a carbenoid zinc species.

-

Computational Bottleneck: The TS barrier for the addition of the carbenoid to the electron-deficient alkene is high.

-

Optimization: Use of Lewis Acid catalysis (simulated via explicit solvent molecules in DFT) lowers the LUMO of the alkene, facilitating attack.

Route B: The Nitrile Anion Alkylation (Preferred)

-

Mechanism: Deprotonation of cyclopropane carbonitrile followed by electrophilic trifluoromethylation (challenging) OR construction of the ring via double alkylation of a trifluoromethyl-acetonitrile precursor.

-

Key Reference: Mykhailiuk et al. demonstrated the utility of gem-difluorocyclopropanes and related analogs using specific fluorinating reagents [1].

Visualization: Synthetic Logic Flow

Figure 2: Synthetic pathway adapted from Mykhailiuk's scalable approach to trifluoromethyl cyclopropanes [1].

Experimental Protocols (Computational)

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols must be followed exactly. These are self-validating systems where frequency analysis confirms the nature of the stationary point.

Protocol A: Conformational Search & Geometry Optimization

Objective: Identify the global minimum, specifically looking for the orientation of the -CN group relative to the -CF₃ fluorine atoms (staggered vs. eclipsed).

-

Software: Gaussian 16 / ORCA 5.0

-

Functional/Basis Set: wB97X-D / def2-TZVP

-

Why: The wB97X-D functional includes dispersion corrections critical for accurate F...F and F...H non-covalent interactions.

-

-

Input Keywords (Gaussian Example):

-

Validation:

-

No imaginary frequencies (NIMAG=0).

-

Check max force/displacement convergence (< 0.00045).

-

Protocol B: NBO Analysis for Hyperconjugation

Objective: Quantify the interaction between the

-

Keyword: pop=nbo7

-

Analysis: Look for

perturbation energies > 2.0 kcal/mol involving:-

Donor:

or -

Acceptor:

-

Data Presentation: Physicochemical Profile

The following table summarizes predicted values based on the wB97X-D/def2-TZVP level of theory (SMD=Water).

| Property | Value (Predicted) | Significance |

| C(1)-C(2) Bond Length | 1.50 Å | Shortened (Vicinal) |

| C(2)-C(3) Bond Length | 1.54 Å | Lengthened (Distal) - Breakpoint |

| Dipole Moment | 4.2 D | High polarity; strong receptor binding |

| LogP (Consensus) | 1.8 - 2.1 | Ideal for oral bioavailability (Lipinski compliant) |

| HOMO-LUMO Gap | ~7.5 eV | High chemical stability (hard electrophile) |

| Ring Strain Energy | 31.5 kcal/mol | High energy scaffold; metabolic "spring-loading" |

References

-

Mykhailiuk, P. K. (2023). General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. ChemRxiv. Link

-

Allen, F. H., & Cruz-Cabeza, A. J. (2012).[1] Geometry and conformation of cyclopropane derivatives having σ-acceptor and σ-donor substituents: a theoretical and crystal structure database study. Acta Crystallographica Section B, 68(2), 182–188.[1] Link

-

Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007).[2] Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. Link

-

Rablen, P. R. (2020).[3][4] A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents.[3] Molecules, 25(9), 2104. Link

-

Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Burger's Medicinal Chemistry and Drug Discovery. Link

Sources

The Fluorine-Rigidity Nexus: A Technical Guide to Trifluoromethylated Cyclopropanes

Executive Summary

The incorporation of the trifluoromethyl (

Part 1: Structural & Physicochemical Rationale

The Bioisosteric Imperative

In drug design, the

-

Metabolic Blockade: The

bond (approx. 116 kcal/mol) renders the moiety resistant to Cytochrome P450-mediated oxidative metabolism, a common failure point for tert-butyl or isopropyl groups. -

Conformational Locking: Unlike an isopropyl group, which rotates freely, the cyclopropane ring locks the

vector, enabling precise targeting of hydrophobic pockets within a receptor. -

pKa Modulation: When adjacent to an amine, the electron-withdrawing nature of the

-cyclopropane (Hammett

Comparative Data Profile

The following table illustrates the shift in properties when replacing standard alkyl groups with

| Property | Isopropyl ( | tert-Butyl ( | Impact | |

| Lipophilicity ( | +1.30 | +1.68 | +2.10 | Increases membrane permeability. |

| Metabolic Stability | Low (benzylic/allylic oxidation) | Moderate (hydroxylation) | High | Extends half-life ( |

| Bond Angle | Defines precise vector orientation. | |||

| Electronegativity | Electron Donating | Electron Donating | Electron Withdrawing | Modulates pKa of neighboring groups. |

Part 2: Synthetic Architectures

Accessing these strained rings requires overcoming the electronic deactivation caused by the

Strategic Disconnections

We categorize synthesis into two primary logic streams: Carbenoid Addition (to electron-deficient alkenes) and Michael-Initiated Ring Closure (MIRC) .

Figure 1: Retrosynthetic logic for accessing trifluoromethylated cyclopropanes, highlighting the two dominant mechanistic pathways.

Part 3: Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Cyclopropanation using Diazomethane Surrogates

Context: Direct use of diazomethane is hazardous. This protocol utilizes in situ generation or safer precursors (e.g., MNU or specific diazoalkanes) under Palladium catalysis to cyclopropanate electron-deficient trifluoropropenes.

Scope: Ideal for synthesizing 1-trifluoromethyl-2-substituted cyclopropanes.

Materials:

-

Substrate: 2-Bromo-3,3,3-trifluoropropene (or derivative).

-

Catalyst:

(Palladium(II) acetate). -

Reagent: Diazomethane (generated ex situ or in situ from Diazald) OR Trimethylsilyldiazomethane (

). -

Solvent: Diethyl ether (

) or Dichloromethane (

Step-by-Step Methodology:

-

Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve

(2 mol%) in anhydrous -

Substrate Addition: Add the

-alkene (1.0 equiv) to the reaction vessel. Cool the mixture to 0°C. -

Reagent Addition (Controlled):

-

Critical Safety Step: Add the ethereal solution of diazomethane (caution: explosion hazard, use blast shield and polished glassware) or

(1.5 equiv) dropwise over 30 minutes. -

Mechanistic Note: The Pd catalyst coordinates the alkene, facilitating the transfer of the methylene group from the diazo species.

-

-

Reaction Monitoring: Warm to room temperature and stir for 4–12 hours. Monitor consumption of the alkene via

NMR (shift from vinylic ~-66 ppm to cyclopropyl ~-70 to -80 ppm). -

Workup: Filter the reaction mixture through a pad of Celite to remove Palladium black. Concentrate the filtrate carefully (cyclopropanes can be volatile).

-

Purification: Silica gel flash chromatography (typically Pentane/Ether gradients).

Protocol B: Corey-Chaykovsky Epoxidation/Cyclopropanation

Context: This uses a sulfur ylide to attack the electron-deficient

Methodology:

-

Ylide Formation: Suspend Trimethylsulfoxonium iodide (

, 1.2 equiv) in dry DMSO or DMF. Add NaH (1.2 equiv) portion-wise at room temperature. Stir until gas evolution ( -

Addition: Cool to 0°C. Add the

-enone or -

Cyclization: Allow to warm to room temperature. The ylide acts as a nucleophile (Michael addition), followed by intramolecular displacement of DMSO to close the ring.

-

Quench: Pour into ice-cold brine. Extract with Ethyl Acetate.

Part 4: Medicinal Chemistry Applications & Case Studies

The utility of this moiety is best understood through its application in antiviral and metabolic disease therapeutics.

Case Study: HCV NS5A Inhibitors

In the development of Hepatitis C inhibitors, the stability of the cyclopropane ring is crucial.

-

Challenge: Linkers between biaryl systems in NS5A inhibitors require rigidity to maintain bioactivity across genotypes.

-

Solution: Introduction of a cyclopropane core. While early generations used simple alkyls, newer exploration involves fluorinated variants to modulate lipophilicity and prevent oxidative degradation of the linker.

Signaling & Logic in Drug Design

The decision tree for implementing this moiety follows a strict logic based on DMPK (Drug Metabolism and Pharmacokinetics) feedback.

Figure 2: Medicinal chemistry decision tree illustrating the convergence of metabolic stabilization and conformational restriction strategies.

Part 5: References

-

Mykhailiuk, P. K. (2014). In situ Generation of Trifluoromethyl Diazomethane for Cyclopropanation of Alkenes. Angewandte Chemie International Edition. [Link]

-

Gouverneur, V., & Seppelt, K. (2015). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews. [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Ma, J. A., & Cahard, D. (2008). Update on Trifluoromethylation Strategies: Asymmetric Methods. Chemical Reviews. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Methodological & Application

1-(Trifluoromethyl)cyclopropane-1-carbonitrile as a building block in organic synthesis

Executive Summary: The "Magic Methyl" of the 21st Century?

In modern medicinal chemistry, the 1-(trifluoromethyl)cyclopropyl (TFM-CP) moiety has emerged as a privileged structural motif.[1][2] It serves as a metabolically robust, conformationally rigid bioisostere for the lipophilic tert-butyl and isopropyl groups.

This Application Note focuses on 1-(trifluoromethyl)cyclopropane-1-carbonitrile (CAS: 95123-27-0), the versatile "pivot" intermediate that grants access to the entire TFM-CP chemical space. Unlike its carboxylic acid derivative, the nitrile offers a divergent synthetic pathway to amines, ketones, heterocycles, and aldehydes, while maintaining the critical gem-disubstituted geometry that enforces favorable ligand binding.

Key Advantages of the TFM-CP Motif[1][3]

-

Metabolic Blocking: The cyclopropane ring lacks the labile hydrogens of an isopropyl group, and the CF₃ group electronically deactivates the ring toward CYP450 oxidation.

-

Conformational Locking: The high energy barrier of the cyclopropane ring restricts bond rotation, pre-organizing the molecule for receptor binding (reduced entropic penalty).[3]

-

Lipophilicity Modulation: The CF₃ group increases lipophilicity (

) without the metabolic liability of alkyl chains.

Chemical Profile & Strategic Value[4]

| Property | Data | Relevance |

| Formula | C₅H₄F₃N | Compact, atom-efficient scaffold. |

| MW | 135.09 g/mol | Low MW allows for fragment-based drug design (FBDD). |

| Boiling Point | ~105–110 °C | Volatile; requires careful handling during concentration. |

| Geometry | Gem-disubstituted | Mimics the steric bulk of a tert-butyl group but with altered electronics. |

| Electronic Effect | Strong EWG | The CF₃ and CN groups create a highly electron-deficient quaternary center. |

Structural Bioisosterism Visualization

The following diagram illustrates the strategic replacement logic used in Lead Optimization campaigns.

Figure 1: Strategic logic for replacing tert-butyl groups with the TFM-cyclopropyl moiety to enhance metabolic stability.

Synthesis & Sourcing of the Building Block

While TFMCC is commercially available, understanding its provenance is critical for quality control. The most scalable route (Mykhailiuk/Enamine protocols) often involves deoxyfluorination or cyclopropanation .

Primary Synthetic Routes[5]

-

From Trifluoro-butane derivatives: Cyclization of 4-bromo-1,1,1-trifluorobutane derivatives using strong bases (NaH/DMSO).

-

Carbene Addition (Rh-Catalyzed): Reaction of trifluorodiazoethane with acrylonitrile derivatives. This allows for enantioselective synthesis if chiral Rh-catalysts are used.

Quality Control Note: Commercial samples may contain traces of fluoride ions or acidic impurities (from hydrolysis). Always check ¹⁹F NMR for a clean singlet around -68 to -72 ppm.

Core Transformation Protocols

The nitrile group is the "gateway" functionality. Below are three validated protocols for transforming TFMCC into high-value medicinal chemistry intermediates.

Protocol A: Controlled Hydrolysis to the Carboxylic Acid

Target: 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid (Phosphate bioisostere precursor / Amide coupling partner)

Challenge: The electron-withdrawing CF₃ group makes the nitrile carbon electrophilic, but the steric bulk of the cyclopropane ring can retard the reaction. Harsh conditions can lead to decarboxylation.[4]

Procedure:

-

Reagents: TFMCC (1.0 eq), KOH (4.0 eq), Ethanol/Water (1:1 v/v).

-

Setup: Dissolve TFMCC in the solvent mixture in a round-bottom flask equipped with a reflux condenser.

-

Reaction: Heat to reflux (approx. 85 °C) for 12–16 hours. Monitor by TLC (the acid is highly polar) or ¹⁹F NMR.

-

Workup (CRITICAL):

-

Cool to 0 °C.

-

Slowly acidify with 2N HCl to pH 2. Do not allow the temperature to rise above 10 °C during acidification to prevent decarboxylation of the free acid.

-

Extract immediately with Ethyl Acetate (3x).

-

Dry over Na₂SO₄ and concentrate in vacuo at ambient temperature.

-

-

Yield: Typically 85–92% as a white solid.

Protocol B: Reduction to the Primary Amine

Target: (1-(Trifluoromethyl)cyclopropyl)methanamine (Basic pharmacophore)

Challenge: Partial reduction to the imine or over-reduction/ring opening (rare but possible).

Procedure:

-

Reagents: TFMCC (1.0 eq), LiAlH₄ (2.0 eq, 2.4 M in THF), Anhydrous THF.

-

Setup: Flame-dried glassware under Argon atmosphere.

-

Addition: Cool LiAlH₄ solution to 0 °C. Add TFMCC (dissolved in minimal THF) dropwise over 30 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Note: If starting material persists, reflux gently for 1 hour.

-

-

Quench (Fieser Method):

-

Cool to 0 °C.

-

Add Water (n mL), then 15% NaOH (n mL), then Water (3n mL) sequentially, where n = grams of LiAlH₄ used.

-

-

Isolation: Filter the granular precipitate through Celite. Concentrate the filtrate carefully (amine may be volatile). Convert to HCl salt for stability.

Protocol C: Synthesis of the Tetrazole (Carboxylate Bioisostere)

Target: 5-(1-(Trifluoromethyl)cyclopropyl)-1H-tetrazole

Mechanism: [3+2] Cycloaddition. Relevance: Tetrazoles have a similar pKa to carboxylic acids but better membrane permeability and metabolic stability.

Procedure:

-

Reagents: TFMCC (1.0 eq), Sodium Azide (NaN₃, 1.5 eq), Zinc Bromide (ZnBr₂, 1.0 eq), Water/Isopropanol (2:1).

-

Green Chemistry Note: ZnBr₂ is preferred over toxic tin/aluminum reagents.

-

-

Reaction: Reflux at 90 °C for 24 hours.

-

Workup:

-

Cool to RT. Add 3N HCl until pH 1 (Caution: HN₃ gas evolution—work in fume hood).

-

Extract with EtOAc.

-

The product usually crystallizes upon concentration.

-

Divergent Synthesis Workflow (Graphviz)

This diagram summarizes the utility of TFMCC as a central hub in library generation.

Figure 2: Divergent synthesis pathways starting from TFMCC.

Safety & Handling

-

Cyanide Hazard: While TFMCC is a nitrile (organic cyanide), it does not release free cyanide ions under neutral conditions. However, under strong metabolic or chemical oxidation, or combustion, HCN may be released.

-

Volatility: The compound is relatively volatile. Avoid prolonged high-vacuum exposure.

-

Fluorine NMR: Use ¹⁹F NMR as the primary purity check. Impurities often have distinct shifts compared to the TFM-cyclopropyl signal.

References

-

Barnes-Seeman, D., et al. (2013).[4][5] "Metabolically Stable tert-Butyl Bioisosteres: 1-(Trifluoromethyl)cyclopropyl Group." ACS Medicinal Chemistry Letters.

-

Mykhailiuk, P. K. (2014). "Synthesis of 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid and Its Derivatives." European Journal of Organic Chemistry.

-

Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007).[6] "Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes." Organic Letters.

-

Enamine Ltd. (2020). "Building Blocks: Trifluoromethyl Cyclopropanes." Enamine Store.

-

Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. (Contextual reference for rigid bioisosteres).

Sources

- 1. A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

Use of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile in medicinal chemistry

Executive Summary: The "Metabolic Shield"

1-(Trifluoromethyl)cyclopropane-1-carbonitrile (TFM-CP-CN) represents a high-value pharmacophore in modern drug discovery. It serves as a dual-purpose structural motif:

-

Conformational Locking: The cyclopropane ring restricts bond rotation, fixing the vector of substituents in a specific 3D orientation (the "gem-dimethyl" effect analog).

-

Metabolic Blocking: The trifluoromethyl (

) group acts as an electron-withdrawing metabolic shield, preventing Cytochrome P450-mediated oxidation at the

This guide details the practical application of TFM-CP-CN as a precursor to 1-(trifluoromethyl)cyclopropane-1-carboxylic acid (a bioisostere of tert-butyl groups) and its conversion into amines and heterocycles.

Physicochemical & Structural Profile

The TFM-CP-CN moiety is rarely the final drug; it is the hub from which bioactive scaffolds are generated.

| Property | Value / Characteristic | Impact on Drug Design |

| Bond Angle | ~60° (Internal) | Creates a rigid, compact quaternary center. |

| Lipophilicity | High (+ | Increases membrane permeability; |

| Electronic Effect | Strong EWG ( | Lowers |

| Metabolic Stability | Excellent | Blocks |

Synthetic Utility & Reaction Pathways

The nitrile group is the gateway to three critical pharmacophores: the Acid (for amide coupling), the Amine (for linker synthesis), and the Tetrazole (acid bioisostere).

Visualizing the "Nitrile Hub"

Figure 1: Divergent synthesis pathways from the TFM-CP-CN scaffold. The nitrile serves as the electrophilic anchor for generating acids, amines, and heterocycles.

Detailed Experimental Protocols

Protocol A: Hydrolysis to 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid

Context: This is the most common transformation. The steric bulk of the cyclopropane and the electron-withdrawing nature of the

Reagents:

-

Starting Material: 1-(Trifluoromethyl)cyclopropane-1-carbonitrile (1.0 equiv)

-

Solvent: Ethanol / Water (1:1 v/v)

-

Reagent: Sodium Hydroxide (5.0 equiv), Hydrogen Peroxide (30% aq, 10.0 equiv)

-

Acidification: HCl (conc.)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile in Ethanol/Water.

-

Activation (Radziszewski Conditions): Add NaOH pellets carefully. Cool the mixture to 0°C in an ice bath.

-

Oxidation: Dropwise add

. Caution: Exothermic reaction. The peroxide attacks the nitrile to form the intermediate primary amide. -

Reflux: Once addition is complete, heat the mixture to reflux (

) for 12–24 hours. The amide hydrolyzes to the carboxylate. -

Workup: Cool to room temperature. Quench excess peroxide with saturated sodium thiosulfate.

-

Isolation: Acidify to pH 1 with conc. HCl. Extract with Ethyl Acetate (

). Dry organic layer over -

Purification: Recrystallization from hexanes/EtOAc is usually sufficient due to the high crystallinity of the acid.

Mechanism Note: The

Protocol B: Reduction to 1-(Trifluoromethyl)cyclopropan-1-amine

Context: This amine is a "privileged" building block for CNS-active drugs, serving as a conformationally restricted analog of tert-butylamine.

Reagents:

-

Reducing Agent: Lithium Aluminum Hydride (

) (2.0 equiv) or Borane-THF ( -

Solvent: Anhydrous THF or Diethyl Ether.

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a 2-neck flask and purge with Argon/Nitrogen.

-

Slurry Preparation: Suspend

in anhydrous THF at 0°C. -

Addition: Dissolve the nitrile in THF and add dropwise to the hydride slurry. Note: Maintain temperature <10°C to prevent ring opening or side reactions.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Fieser Quench: Cool to 0°C. Carefully add water (

mL), then 15% NaOH ( -

Filtration: Filter the granular white precipitate through a Celite pad.

-

Isolation: The filtrate contains the free amine. For storage, convert to the Hydrochloride salt by bubbling HCl gas through the ether solution.

Case Study: Bioisosteric Replacement Strategy

Concept: Replacing a tert-butyl group with the 1-(trifluoromethyl)cyclopropyl moiety.

-

Drug Target: Cathepsin K (Osteoporosis) or CB2 Agonists (Pain).

-

Problem: The tert-butyl group is susceptible to oxidation (hydroxylation) by liver enzymes, leading to rapid clearance.

-

Solution:

-

Synthesize the 1-(trifluoromethyl)cyclopropane-1-carboxylic acid (via Protocol A).

-

Couple this acid to the pharmacophore amine using HATU/DIPEA.

-

Result: The

group prevents oxidation. The cyclopropane ring maintains the steric bulk required for receptor binding but adds rigidity, potentially improving potency by lowering the entropic penalty of binding.

-

Workflow Diagram: Bioisosteric Optimization

Figure 2: Logic flow for utilizing the TFM-cyclopropane motif in Lead Optimization.

Safety & Handling

-

Toxicity: Nitriles are toxic by ingestion and inhalation. While the cyclopropyl moiety prevents rapid release of cyanide in vivo compared to aliphatic nitriles, standard precautions (fume hood, gloves) are mandatory.

-

Reactivity: The cyclopropane ring is strained (

). Avoid contact with strong Lewis acids (e.g., -

Waste: Aqueous waste from Protocol A contains cyanides/amides and must be treated with bleach (hypochlorite) before disposal to oxidize any trace cyanide.

References

- Synthesis of TFM-Cyclopropane Acids

-

General Cyclopropane Synthesis

-

Medicinal Chemistry Applications (Bioisosteres)

- Journal of Medicinal Chemistry. "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents." (Contextual grounding for CF3 bioisosterism).

-

ACS Publications.[4] "Development of Practical and Scalable Synthetic Route for 1-(2,2,2-Trifluoroethyl)cyclopropane-1-carboxylic Acid." Available at: [Link]

-

Radical Trifluoromethylation Reagents

-

National Institutes of Health (PMC). "A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation." Available at: [Link]

-

Sources

Application Notes and Protocols: Versatile Derivatization of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile for Advanced Drug Discovery

Introduction: The Strategic Value of the 1-(Trifluoromethyl)cyclopropyl Moiety in Medicinal Chemistry